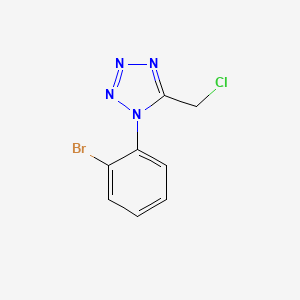

1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole

Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of tetrazole chemistry, which traces its origins to the pioneering work of Swedish chemist J. A. Bladin in 1885 at the University of Uppsala. Bladin's initial observation involved the reaction of dicyanophenylhydrazine with nitrous acid, leading to the formation of a compound with the chemical formula C8H5N5, for which he proposed the name "tetrazole" for the new ring structure. This foundational discovery established the groundwork for the extensive tetrazole family that would develop over subsequent decades.

The synthetic methodology for tetrazole compounds received significant advancement through the work of Hantzsch and Vagt in 1901, who described the [2 + 3] cycloaddition of an azide to a nitrile. This reaction mechanism became fundamental to tetrazole synthesis and directly influenced the development of substituted tetrazole derivatives like this compound. The specific compound under examination represents a sophisticated evolution of these early synthetic approaches, incorporating both aromatic brominated substituents and reactive chloromethyl functionality.

Modern synthetic routes for producing this compound typically involve the condensation of appropriate aniline derivatives with triethyl orthoformate and sodium azide under controlled reaction conditions. The regioselective introduction of the bromophenyl and chloromethyl substituents requires careful optimization of reaction parameters, including temperature control ranging from 5-60°C and precise timing to achieve optimal yields while maintaining structural integrity.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine multiple reactive centers within a single molecular framework. The tetrazole ring system itself represents one of the most nitrogen-rich stable heterocycles, containing four nitrogen atoms and one carbon atom in a five-membered aromatic ring. This high nitrogen content contributes to exceptional thermal stability and distinctive electronic properties that make tetrazoles valuable synthetic intermediates.

The compound's structural complexity arises from the strategic placement of both bromophenyl and chloromethyl substituents, which provide complementary reactivity patterns. The bromophenyl group at the 2-position enables participation in various cross-coupling reactions, particularly palladium-catalyzed processes that have become essential tools in modern organic synthesis. Meanwhile, the chloromethyl group at the 5-position offers nucleophilic substitution reactivity, allowing for further derivatization and incorporation into larger molecular architectures.

Research has demonstrated that tetrazole compounds can serve as bioisosteres for carboxylate groups due to their similar acid dissociation constants and deprotonation behavior at physiological conditions. This property has made tetrazole derivatives increasingly important in medicinal chemistry applications, where 22 marketed pharmaceutical agents currently incorporate tetrazole moieties with distinctly different mechanisms of action. The specific substitution pattern in this compound enhances these bioisosteric properties while providing additional synthetic handles for molecular modification.

Overview of Tetrazole Chemistry and Applications

Tetrazole chemistry encompasses a diverse range of synthetic methodologies and applications that have evolved significantly since the initial discoveries of the late 19th century. The fundamental tetrazole structure consists of a five-membered ring containing four nitrogen atoms and one carbon atom, making it one of the most nitrogen-rich stable heterocyclic systems known to chemistry. This unique electronic structure imparts remarkable stability characteristics, with tetrazoles maintaining structural integrity under various reaction conditions while providing multiple sites for chemical modification.

The synthesis of tetrazole derivatives generally follows established protocols involving the cycloaddition of azide species with appropriate nitrile precursors. Recent methodological advances have introduced various catalytic systems to improve efficiency and selectivity in tetrazole formation. Lead(II) chloride has emerged as an excellent catalyst for synthesizing 5-substituted 1H-tetrazoles from nitriles and sodium azide, operating effectively in dimethylformamide at 120°C. This catalytic approach has demonstrated broad substrate tolerance, accommodating diverse electronic and steric environments in the starting materials.

Industrial applications of tetrazole chemistry span multiple sectors, reflecting the versatility of these heterocyclic compounds. In pharmaceutical development, tetrazoles function as metabolically stable alternatives to carboxylic acids, offering improved pharmacokinetic properties while maintaining essential binding interactions. The agricultural sector utilizes tetrazole derivatives as plant growth regulators, while the food industry has explored their potential as sweetening agents. Advanced materials applications include the development of metal-organic frameworks incorporating tetrazole-based ligands for gas storage applications, particularly carbon dioxide capture systems.

The synthetic utility of functionalized tetrazoles extends beyond their direct applications to encompass their role as versatile synthetic intermediates. Research has demonstrated that certain tetrazole derivatives can undergo controlled thermal decomposition to generate highly reactive nitrilimines, which subsequently participate in 1,3-dipolar cycloaddition reactions. This reactivity pattern opens pathways to complex heterocyclic architectures that would be difficult to access through conventional synthetic approaches.

The energetic properties of tetrazole compounds have attracted attention for specialized applications requiring high-performance materials. Tetrazole-based energetic compounds produce high-temperature, non-toxic reaction products such as water and nitrogen gas, combined with high burn rates and relative stability. These characteristics make them attractive alternatives to conventional explosives like trinitrotoluene, particularly in applications where environmental impact and safety considerations are paramount.

Contemporary research in tetrazole chemistry continues to explore novel synthetic methodologies and expand application horizons. Multicomponent reaction approaches have gained prominence for constructing complex tetrazole architectures in single synthetic operations. These methods offer advantages in terms of atom economy and synthetic efficiency, while providing access to structurally diverse tetrazole libraries for biological screening and materials development. The ongoing evolution of tetrazole chemistry ensures continued relevance for compounds like this compound in advancing both fundamental understanding and practical applications of heterocyclic chemistry.

Properties

IUPAC Name |

1-(2-bromophenyl)-5-(chloromethyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN4/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARANGMNWQXXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NN=N2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole typically involves:

- Formation of the tetrazole ring system,

- Introduction of the 2-bromophenyl substituent at the N1 position,

- Functionalization at the 5-position with a chloromethyl group.

The key challenge lies in regioselective substitution on the tetrazole ring and the stable incorporation of halogenated substituents without side reactions.

Preparation of 1-(2-Bromophenyl)-1H-1,2,3,4-tetrazole Intermediate

A common approach starts with the synthesis of 1-(2-bromophenyl)-1H-1,2,3,4-tetrazole as the precursor. This intermediate can be prepared by:

- Nucleophilic substitution of 2-bromobenzonitrile with sodium azide under acidic conditions to form the tetrazole ring.

- Alternatively, cycloaddition reactions of azides with nitriles under catalysis or thermal conditions.

This step ensures the attachment of the 2-bromophenyl group at the N1 position of the tetrazole ring.

Introduction of the Chloromethyl Group at the 5-Position

The chloromethyl substitution at the 5-position of the tetrazole can be achieved by:

- Chloromethylation reactions using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.

- Radical or electrophilic substitution methods targeting the 5-position of the tetrazole ring.

The reaction conditions are carefully controlled to avoid over-chlorination or decomposition of the tetrazole ring.

Representative Preparation Method

A representative synthetic route reported in literature and chemical supplier data involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Formation of tetrazole | 2-Bromobenzonitrile + NaN3, acidic aqueous medium, heat | Formation of 1-(2-bromophenyl)-1H-1,2,3,4-tetrazole |

| 2. Chloromethylation | Tetrazole intermediate + chloromethyl methyl ether or paraformaldehyde + HCl, solvent: dichloromethane or similar, controlled temperature | Introduction of chloromethyl group at 5-position yielding this compound |

Reaction Optimization and Yields

- The tetrazole ring formation generally proceeds with moderate to high yields (60-85%) depending on reaction time and temperature.

- Chloromethylation yields vary (50-75%) and require careful control of reagent stoichiometry and reaction time to minimize side-products.

- Purification is typically achieved by recrystallization or chromatographic techniques.

Analytical Characterization

- The product is characterized by NMR spectroscopy, confirming substitution patterns.

- Mass spectrometry confirms molecular weight consistent with bromine and chlorine substituents.

- High-performance liquid chromatography (HPLC) is used to assess purity (>98% purity is standard for research-grade compounds).

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Tetrazole ring formation | 2-Bromobenzonitrile, NaN3, acid | Heat, aqueous medium | 60-85 | Requires acidic conditions, azide safety precautions |

| Chloromethylation | Chloromethyl methyl ether or paraformaldehyde + HCl | Low temperature, organic solvent | 50-75 | Control of chloromethylation critical to avoid overreaction |

Research Findings and Considerations

- The regioselectivity of substitution on the tetrazole ring is influenced by reaction conditions and reagent choice.

- The presence of the bromine atom on the phenyl ring allows for further functionalization via cross-coupling reactions if desired.

- Safety considerations include handling azides and chloromethylating agents, which are toxic and potentially carcinogenic.

- Alternative chloromethylation reagents and methods have been explored to improve yield and reduce hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Cyclization Reactions: The tetrazole ring can undergo cyclization reactions with other reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromophenyl and chloromethyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring itself can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the 1-Position Aryl Group

Substituents on the aryl group at the 1-position significantly influence physical properties and reactivity. Key examples include:

Table 1: Comparison of 1-Substituted Tetrazoles

Key Observations :

Variations in the 5-Position Substituent

The 5-position substituent dictates chemical reactivity and biological activity. Examples include:

Table 2: Comparison of 5-Substituted Tetrazoles

Key Observations :

- The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols). This contrasts with methyl or furyl groups, which are less reactive ().

- In -(chloromethyl)-1-(4-methanesulfonylphenyl)-tetrazole highlights the utility of chloromethyl derivatives in synthesizing sulfonamide-based pharmacophores.

Biological Activity

1-(2-Bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This tetrazole derivative exhibits potential therapeutic applications, particularly in the fields of anti-cancer and anti-inflammatory agents. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6BrClN4

- Molecular Weight : 253.52 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of a brominated phenyl compound with chloromethyl tetrazole under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 12 µM

- MCF-7: 15 µM

- A549: 10 µM

These values suggest that the compound has a potent inhibitory effect on cell proliferation.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit specific signaling pathways related to tumor growth.

Anti-inflammatory Activity

Research has also demonstrated the anti-inflammatory properties of this tetrazole derivative. In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 12 | Apoptosis induction |

| MCF-7 | 15 | Caspase pathway activation | |

| A549 | 10 | Tumor growth inhibition | |

| Anti-inflammatory | RAW264.7 (macrophages) | N/A | Cytokine inhibition |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various tetrazole derivatives, including this compound. The compound was shown to significantly inhibit tumor growth in xenograft models when administered at doses correlating with its in vitro IC50 values.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results indicated a marked decrease in edema and inflammatory cell infiltration when treated with the compound compared to control groups.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or acylation. For example, 5-(chloromethyl)tetrazole derivatives are often prepared by reacting tetrazole precursors with chloroacetyl chloride under reflux in anhydrous dichloromethane, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent . The 2-bromophenyl group can be introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled temperatures (60–80°C) to avoid side reactions. Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents like Bu₃SnN₃ or Me₃SiN₃ .

Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of this tetrazole derivative?

- Methodology :

- IR Spectroscopy : The tetrazole ring exhibits a characteristic C-N stretch at ~780–790 cm⁻¹. The chloromethyl (-CH₂Cl) group shows C-Cl stretching at ~600–650 cm⁻¹. Disappearance of precursor peaks (e.g., -CN in nitriles at ~2200 cm⁻¹) confirms conversion .

- NMR : In NMR, the chloromethyl group resonates as a singlet at δ ~4.2–4.3 ppm, while the 2-bromophenyl moiety shows aromatic protons as a multiplet at δ ~7.5–8.1 ppm. NMR confirms the tetrazole ring carbon at δ ~150–155 ppm .

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination of this compound, and how can SHELX software address them?

- Methodology : Challenges include low crystal quality, twinning, and weak diffraction due to heavy atoms (Br, Cl). SHELXL (for refinement) and SHELXD (for phase solution) are robust for small-molecule crystallography. Key steps:

Collect high-resolution data (≤1.0 Å) to resolve Br/Cl positions.

Use TWIN commands in SHELXL for twinned crystals.

Validate geometry with PLATON/ADDSYM to detect symmetry omissions .

- Data Contradiction : Discrepancies in bond lengths (e.g., C-Cl vs. C-Br) may arise from disorder; refine using PART instructions in SHELXL .

Q. How does the thermal stability of this tetrazole compare to analogous derivatives, and what decomposition mechanisms are proposed?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~250–300°C. The chloromethyl group degrades first via HCl elimination, followed by tetrazole ring breakdown above 550°C, as shown by IR peak disappearance at ~780 cm⁻¹ .

- Advanced Analysis : DFT calculations (e.g., Gaussian 16) model transition states for decomposition pathways, comparing activation energies with 5-phenyltetrazole analogs to explain enhanced stability .

Q. What experimental and computational approaches elucidate the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodology :

- Experimental : React with NaN₃ in DMF to form azidomethyl derivatives. Monitor kinetics via NMR if fluorinated analogs are used.

- Computational : Use Gaussian or ORCA to calculate Fukui indices for the chloromethyl carbon, predicting nucleophilic attack sites. Compare with Hammett σ values for substituent effects from the 2-bromophenyl group .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition?

- Methodology :

Target Selection : Prioritize enzymes with tetrazole-binding pockets (e.g., carbonic anhydrase).

Assay Design : Use fluorescence-based inhibition assays (e.g., FITC-labeled substrates) with IC₅₀ determination.

Controls : Include 5-(chloromethyl)tetrazole derivatives without the bromophenyl group to isolate substituent effects .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for similar tetrazole derivatives?

- Methodology :

- Reproduce Conditions : Ensure exact reagent purity, solvent dryness, and inert atmosphere.

- Analytical Validation : Use HPLC-MS to quantify byproducts (e.g., dimerization via CH₂Cl elimination).

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

Q. What computational tools predict the electronic effects of the 2-bromophenyl group on tetrazole reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces.

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets, comparing with 3-bromophenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.